molecular formula C9H7N3O4 B1604133 6-methyl-5-nitro-1H-pyrrolo[2,3-b]pyridine-3-carboxylic acid CAS No. 1000340-25-9

6-methyl-5-nitro-1H-pyrrolo[2,3-b]pyridine-3-carboxylic acid

Cat. No.: B1604133
CAS No.: 1000340-25-9
M. Wt: 221.17 g/mol
InChI Key: HHBKIUYSLZZLSB-UHFFFAOYSA-N
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Description

6-Methyl-5-nitro-1H-pyrrolo[2,3-b]pyridine-3-carboxylic acid is a heterocyclic compound featuring a pyrrolopyridine core substituted with a methyl group at position 6, a nitro group at position 5, and a carboxylic acid moiety at position 3. This structure combines electron-withdrawing (nitro) and electron-donating (methyl) groups, which may influence its reactivity, solubility, and biological activity. For instance, methyl esters of related pyrrolopyridinecarboxylic acids are hydrolyzed using LiOH in THF/water mixtures to yield the free carboxylic acid .

Properties

IUPAC Name

6-methyl-5-nitro-1H-pyrrolo[2,3-b]pyridine-3-carboxylic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H7N3O4/c1-4-7(12(15)16)2-5-6(9(13)14)3-10-8(5)11-4/h2-3H,1H3,(H,10,11)(H,13,14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HHBKIUYSLZZLSB-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=C2C(=CNC2=N1)C(=O)O)[N+](=O)[O-]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H7N3O4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10646872
Record name 6-Methyl-5-nitro-1H-pyrrolo[2,3-b]pyridine-3-carboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10646872
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

221.17 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1000340-25-9
Record name 6-Methyl-5-nitro-1H-pyrrolo[2,3-b]pyridine-3-carboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10646872
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Preparation Methods

Core Synthetic Route and Reaction Conditions

The synthesis generally begins with the pyrrolo[2,3-b]pyridine scaffold, followed by regioselective functionalization steps:

  • Nitration: The nitration of 6-methyl-1H-pyrrolo[2,3-b]pyridine is typically performed using a nitrating mixture of nitric acid and sulfuric acid. The reaction temperature is carefully controlled (commonly between 0°C and room temperature) to prevent over-nitration and to ensure selective introduction of the nitro group at position 5 of the pyrrolo[2,3-b]pyridine ring.

  • Methylation: The methyl group at position 6 is introduced via alkylation, often using sodium hydride (NaH) as a base and methyl iodide (MeI) as the methylating agent in an aprotic solvent such as tetrahydrofuran (THF). The reaction is usually conducted under anhydrous conditions at low temperatures to avoid side reactions.

  • Carboxylation: The carboxylic acid group at position 3 can be installed through carboxylation methods. Two common approaches are:

    • Direct carboxylation using carbon dioxide under high pressure in the presence of a suitable base or catalyst.
    • Hydrolysis of a pre-installed ester group (e.g., methyl ester) at position 3 under acidic or basic conditions to yield the free carboxylic acid.

These steps can be combined or sequenced depending on the synthetic design, but nitration is generally performed before carboxylation to avoid complications from acid-sensitive groups.

Industrial Production Considerations

Industrial scale synthesis optimizes the above route to enhance yield, purity, and cost-effectiveness:

  • Continuous Flow Reactors: These are employed to maintain consistent reaction parameters such as temperature, mixing, and reaction time, which improve reproducibility and scalability of nitration and carboxylation steps.

  • Catalyst and Solvent Recycling: The use of catalysts (e.g., palladium catalysts for coupling reactions) and environmentally benign solvents that can be recycled reduces waste and operational costs.

  • Process Optimization: Reaction conditions such as acid concentrations, temperature, and pressure are finely tuned to maximize selectivity for the 5-nitro substitution and minimize byproducts.

Detailed Reaction Analysis and Optimization

Step Reagents/Conditions Purpose/Notes Outcome/Yield Notes
Nitration HNO₃/H₂SO₄ mixture, 0–25°C Selective nitration at position 5 Avoids over-nitration; high regioselectivity
Methylation NaH, MeI in anhydrous THF, 0°C to RT Introduction of methyl group at position 6 Controlled to prevent over-alkylation
Carboxylation CO₂ under high pressure or ester hydrolysis Installation of carboxylic acid at position 3 Ester hydrolysis preferred for stability
  • Monitoring: Reaction progress is typically monitored by thin-layer chromatography (TLC), high-performance liquid chromatography (HPLC), and nuclear magnetic resonance (NMR) spectroscopy to ensure completion and purity.

  • Purification: Silica gel chromatography or recrystallization from ethanol/water mixtures is used to isolate the pure compound and remove positional isomers or unreacted starting materials.

Advanced Synthetic Strategies and Mechanistic Insights

  • Regioselectivity Control: The methyl group at position 6 acts as a directing group during nitration, favoring substitution at position 5 due to electronic effects.

  • Functional Group Stability: Protecting groups such as esters are used during nitration to protect the carboxylic acid functionality from harsh acidic conditions, then removed post-nitration.

  • Catalytic Reductions and Modifications: The nitro group can be selectively reduced to an amino group using hydrogenation with palladium catalysts, enabling further derivatization.

  • Cross-Coupling Reactions: For derivatives, Suzuki coupling and other palladium-catalyzed cross-couplings have been employed on halogenated intermediates of the pyrrolo[2,3-b]pyridine core, though these are more relevant for analog synthesis rather than the parent acid.

Spectroscopic Confirmation and Purity Assessment

  • NMR Spectroscopy: ^1H and ^13C NMR confirm the substitution pattern, with characteristic downfield shifts for the nitro-substituted aromatic protons (~8.2 ppm) and carboxylic acid protons (~12.2 ppm).

  • Mass Spectrometry: Electrospray ionization mass spectrometry (ESI-MS) or high-resolution mass spectrometry (HRMS) confirm molecular weight (~221.17 g/mol).

  • HPLC: Purity is verified to be ≥98% to ensure the compound's suitability for research applications.

Summary Table of Preparation Methods

Preparation Step Reagents/Conditions Key Parameters Notes
Starting Material 6-methyl-1H-pyrrolo[2,3-b]pyridine Commercially available or synthesized Scaffold for nitration
Nitration HNO₃/H₂SO₄, 0–25°C Controlled temperature Selective nitration at position 5
Methylation NaH, MeI, THF, 0°C to RT Anhydrous conditions Methyl group introduction at position 6
Carboxylation CO₂ high pressure or ester hydrolysis High pressure or acidic/basic hydrolysis Installation of carboxylic acid at position 3
Purification Silica gel chromatography, recrystallization Solvent gradient (hexane/EtOAc) Removal of impurities and isomers
Characterization NMR, MS, HPLC Structural and purity confirmation Ensures product quality

Research Findings and Literature Insights

  • The nitration and carboxylation steps are well-established in heterocyclic chemistry, with the methyl group serving as an effective directing group for regioselective nitration.

  • Industrial methods emphasize continuous flow technology and catalyst recycling to improve sustainability and efficiency.

  • Spectroscopic and chromatographic techniques are critical for confirming the structural integrity and purity of the final compound.

  • Modifications of the nitro group enable synthesis of derivatives with potential biological activity, expanding the compound’s utility in medicinal chemistry research.

Chemical Reactions Analysis

Types of Reactions

6-methyl-5-nitro-1H-pyrrolo[2,3-b]pyridine-3-carboxylic acid can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

Anticancer Activity

Recent studies have demonstrated that derivatives of pyrrolo[2,3-b]pyridine, including 6-methyl-5-nitro variants, exhibit significant anticancer properties. For instance, compounds bearing this scaffold have been evaluated for their inhibitory effects on various cancer cell lines:

CompoundTarget Cancer Cell LineIC50 (nM)Reference
6-Methyl-5-nitro-1H-pyrrolo[2,3-b]pyridineHep3B (liver cancer)1900
4h (optimized derivative)4T1 (breast cancer)7

The study indicated that modifications at the 5-position significantly enhanced the potency against FGFR inhibitors, which are crucial in cancer proliferation pathways.

Inhibition of Kinases

The compound has also been investigated as a potential inhibitor of kinases involved in cancer progression. Specifically, it has been shown to inhibit mTOR and PI3K pathways:

CompoundTarget KinaseActivity TypeReference
6-Methyl-5-nitro-1H-pyrrolo[2,3-b]pyridinemTORInhibition
6-Methyl-5-nitro-1H-pyrrolo[2,3-b]pyridinePI3KInhibition

These findings suggest that the compound may play a role in targeting multiple pathways involved in tumor growth and survival.

Antifibrotic Properties

Research has highlighted the antifibrotic potential of pyrrolo[2,3-b]pyridine derivatives. Specifically, compounds have shown effectiveness in inhibiting fibroblast growth factor receptors (FGFR), which are implicated in fibrotic diseases:

CompoundTarget Fibrosis ModelEffectivenessReference
6-Methyl-5-nitro-1H-pyrrolo[2,3-b]pyridineHepatic fibrosis modelSignificant reduction in fibrosis markers

This application underscores the compound's versatility beyond oncology.

Structure-Activity Relationship Studies

A series of structure-activity relationship (SAR) studies have been conducted to optimize the efficacy of pyrrolopyridine derivatives:

  • Synthesis Method : Compounds were synthesized using a reaction between substituted aldehydes and pyrrolopyridine precursors under controlled conditions.
  • Biological Evaluation : The synthesized compounds were screened against various cancer cell lines and showed promising results with several derivatives achieving low nanomolar IC50 values.

Clinical Relevance

While preclinical data is promising, further clinical studies are necessary to evaluate the safety and efficacy of these compounds in human subjects. The ongoing research aims to translate these findings into therapeutic applications.

Mechanism of Action

The mechanism of action of 6-methyl-5-nitro-1H-pyrrolo[2,3-b]pyridine-3-carboxylic acid involves its interaction with specific molecular targets. For instance, it can inhibit the activity of certain kinases by binding to their active sites, thereby preventing the phosphorylation of target proteins. This inhibition can lead to the suppression of cancer cell growth and proliferation .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Table 1: Comparative Analysis of Substituents and Properties

Compound Core Structure Substituents (Positions) Key Functional Groups Yield (%) Potential Applications
6-Methyl-5-nitro-1H-pyrrolo[2,3-b]pyridine-3-carboxylic acid Pyrrolo[2,3-b]pyridine Methyl (6), Nitro (5) Carboxylic acid (3) N/A* Antitumor (inferred)
5-Chloro-1H-pyrrolo[2,3-c]pyridine-2-carboxylic acid Pyrrolo[2,3-c]pyridine Chloro (5) Carboxylic acid (2) 71 Not specified
7-Nitro-5H-benzothiopyrano[2,3-b]pyridin-5-one Benzothiopyrano-pyridine Nitro (7), Sulfur (ring) Ketone (5) N/A Antitumor, DNA intercalation

*No explicit yield data available for the target compound; inferred from analogous hydrolysis reactions .

Electronic and Pharmacological Implications
  • Methyl vs.
  • Carboxylic Acid Positioning: The carboxylic acid at position 3 may facilitate salt formation (e.g., with LiOH ) or serve as a hydrogen-bond donor, influencing crystallinity and solubility.
Structural Stability and Intermolecular Interactions

The benzothiopyrano-pyridinone derivative exhibits intermolecular C–H···O hydrogen bonding, stabilizing its crystal lattice.

Biological Activity

6-Methyl-5-nitro-1H-pyrrolo[2,3-b]pyridine-3-carboxylic acid is a compound that has garnered attention for its potential biological activities, particularly in the context of cancer therapy and other therapeutic applications. This article reviews the current understanding of its biological activity, synthesizing findings from various studies and highlighting its mechanisms of action, efficacy, and potential applications.

  • Molecular Formula : C10H10N2O2
  • Molecular Weight : 190.1986 g/mol
  • CAS Number : 1935542-29-2

Biological Activity Overview

The biological activity of this compound is primarily characterized by its inhibitory effects on fibroblast growth factor receptors (FGFRs), which are implicated in various cancers. The compound's structural features contribute to its interaction with these receptors, leading to antiproliferative effects in cancer cell lines.

The mechanism of action involves the inhibition of FGFR signaling pathways. Abnormal activation of these pathways is associated with tumorigenesis. Studies have shown that derivatives of pyrrolo[2,3-b]pyridine exhibit significant inhibitory activity against FGFR1, FGFR2, and FGFR3. For instance:

  • Compound 4h , a derivative closely related to our compound of interest, demonstrated IC50 values of 7 nM for FGFR1, indicating potent inhibitory activity against this receptor .

Case Studies

  • In Vitro Studies :
    • In studies involving breast cancer cell lines (e.g., 4T1), compounds similar to this compound were shown to significantly inhibit cell proliferation and induce apoptosis .
    • The migration and invasion capabilities of these cells were also reduced, highlighting the compound's potential as a therapeutic agent in oncology.
  • Structural Activity Relationship (SAR) :
    • Research has focused on modifying the structure of pyrrolo[2,3-b]pyridine derivatives to enhance their biological activity. The introduction of various substituents has been explored to optimize interactions with FGFRs .

Comparative Analysis of Related Compounds

Compound NameIC50 (FGFR1)IC50 (FGFR2)IC50 (FGFR3)Biological Activity
Compound 4h7 nM9 nM25 nMPotent FGFR inhibitor
Compound A1.9 µMNot reportedNot reportedModerate activity
Compound BNot reportedNot reportedNot reportedLow activity

Q & A

Basic Questions

Q. What synthetic strategies are recommended for preparing 6-methyl-5-nitro-1H-pyrrolo[2,3-b]pyridine-3-carboxylic acid, and how can reaction conditions be optimized?

  • Methodology :

  • Core Synthesis : Begin with a pyrrolo[2,3-b]pyridine scaffold. Nitration at position 5 can be achieved using nitric acid under controlled temperatures (0°C to room temperature) to avoid over-nitration .
  • Methylation : Introduce the methyl group at position 6 via alkylation using NaH and methyl iodide (MeI) in THF .
  • Carboxylic Acid Formation : Hydrolyze a pre-installed ester group (e.g., methyl ester) at position 3 using acidic or basic conditions, as demonstrated in similar pyrrolopyridine derivatives .
  • Optimization : Monitor reaction progression via TLC or HPLC. Adjust catalyst loading (e.g., Pd(PPh₃)₄ for coupling reactions ) and solvent systems (e.g., dioxane/water for Suzuki-Miyaura couplings ).

Q. Which spectroscopic techniques are critical for confirming the structure and purity of this compound?

  • Techniques :

  • NMR Spectroscopy : ¹H and ¹³C NMR to confirm substituent positions and scaffold integrity. For example, downfield shifts for nitro groups (~8.20 ppm for aromatic protons ) and carboxylic acid protons (~12.25 ppm ).
  • HPLC : Ensure ≥98% purity, as reported for structurally related pyrrolopyridines .
  • Mass Spectrometry : ESI-MS or HRMS to verify molecular weight (e.g., m/z 309.9 for a related compound ).

Advanced Questions

Q. How can researchers address contradictory NMR data when synthesizing derivatives of this compound?

  • Resolution Strategies :

  • Comparative Analysis : Cross-reference observed chemical shifts with published data for analogous compounds (e.g., nitro-substituted pyrrolopyridines ).
  • Tautomerism Assessment : Investigate potential keto-enol tautomerism or protonation states using variable-temperature NMR or deuterated solvents .
  • Advanced NMR Techniques : Employ 2D NMR (COSY, HSQC) to resolve overlapping signals and assign positions unambiguously .
  • Crystallography : Use X-ray diffraction to confirm regiochemistry, as done for nitro- and methyl-substituted heterocycles .

Q. What methodologies are employed in structure-activity relationship (SAR) studies for derivatives of this compound?

  • SAR Approaches :

  • Substituent Variation : Modify the nitro, methyl, or carboxylic acid groups to evaluate their impact on bioactivity. For example, replacing the nitro group with halogens or amines .
  • Biological Assays : Test derivatives against target enzymes or receptors, using assays like kinase inhibition or cytotoxicity screens.
  • Computational Modeling : Perform molecular docking to predict binding modes, leveraging crystallographic data from related structures .

Q. What challenges arise in achieving regioselective functionalization of the pyrrolo[2,3-b]pyridine core?

  • Key Challenges and Solutions :

  • Nitration Regioselectivity : The nitro group’s position is influenced by electron-donating/withdrawing effects. Use directing groups (e.g., methyl or ester) to steer nitration to position 5 .
  • Methylation Control : Avoid over-alkylation by using stoichiometric NaH and MeI in anhydrous THF at 0°C .
  • Carboxylic Acid Stability : Protect the acid as an ester during harsh reactions (e.g., nitration), then hydrolyze post-synthesis .

Q. How can researchers identify and mitigate common synthetic impurities in this compound?

  • Impurity Management :

  • Byproduct Identification : Common impurities include unreacted starting materials (e.g., incomplete nitration) or positional isomers. Use LC-MS for detection .
  • Purification Techniques : Employ silica gel chromatography (hexane/EtOAc gradients) or recrystallization from ethanol/water mixtures .
  • Process Monitoring : Optimize reaction times and temperatures to minimize side reactions, as seen in palladium-catalyzed couplings .

Retrosynthesis Analysis

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Min. plausibility 0.01
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Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
6-methyl-5-nitro-1H-pyrrolo[2,3-b]pyridine-3-carboxylic acid
Reactant of Route 2
6-methyl-5-nitro-1H-pyrrolo[2,3-b]pyridine-3-carboxylic acid

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